2-Bromo-5-ethylaniline hydrochloride
Description
Properties
IUPAC Name |
2-bromo-5-ethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUMCYOVDDDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformative Potential of 2 Bromo 5 Ethylaniline Hydrochloride
Reactions Involving the Aromatic Bromine Moiety
The carbon-bromine bond in 2-Bromo-5-ethylaniline (B3285699) is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This section details the principal reactions that leverage the reactivity of the aromatic bromine atom.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the bromine atom of 2-Bromo-5-ethylaniline serves as an excellent handle for such reactions.
The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryl compounds. A notable advantage for substrates like 2-Bromo-5-ethylaniline is that the reaction can often be performed on the unprotected aniline (B41778), obviating the need for protection and deprotection steps. Research on unprotected ortho-bromoanilines has demonstrated efficient coupling with a variety of boronic esters, including those bearing alkyl, aryl, and heteroaromatic substituents, to produce the corresponding substituted anilines in good to excellent yields.
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes to produce arylalkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl, making 2-Bromo-5-ethylaniline a suitable substrate. wikipedia.org The resulting 2-alkynyl-5-ethylanilines are valuable intermediates in the synthesis of heterocycles and other complex organic molecules.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the arylation of olefins. For instance, the reaction of an aryl bromide with an acrylate ester in the presence of a palladium catalyst and a base would be expected to yield a cinnamate derivative. The reaction typically favors the formation of the trans-isomer. organic-chemistry.org
Table 1: Overview of Cross-Coupling Reactions on Bromoaniline Scaffolds This table presents generalized conditions and coupling partners for reactions involving bromoanilines, illustrating the expected reactivity of 2-Bromo-5-ethylaniline.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biarylamine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
Nucleophilic Aromatic Substitution Reactions
While aromatic rings are generally susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For an SNAr reaction to proceed on an aryl halide, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, the bromine atom).
In the case of 2-Bromo-5-ethylaniline, the aniline moiety is an electron-donating group, which disfavors a classical SNAr mechanism. Therefore, direct displacement of the bromine atom by a nucleophile through an addition-elimination pathway is generally not facile. However, under forcing conditions or through alternative mechanisms such as the formation of a benzyne intermediate, substitution may be achieved. The benzyne mechanism involves elimination of HBr with a very strong base, followed by the addition of a nucleophile to the highly reactive intermediate.
Halogen Dance Reactions and Regioisomerization
The halogen dance is a fascinating rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.net This transformation is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps. whiterose.ac.uk The driving force for this isomerization is the formation of a more stable aryl anion intermediate.
For a substituted bromoaniline like 2-Bromo-5-ethylaniline, treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), could potentially induce a halogen dance. The migration of the bromine atom would lead to a regioisomeric bromoaniline. The ultimate position of the bromine atom is determined by the thermodynamic stability of the intermediate aryl anion. The presence of the amino and ethyl groups on the ring will influence the regiochemical outcome of this rearrangement.
Reactions at the Primary Amine Functionality
The primary amine group of 2-Bromo-5-ethylaniline is nucleophilic and can readily participate in a variety of bond-forming reactions. It is important to note that for the hydrochloride salt, the amine is protonated. Therefore, for the amine to act as a nucleophile, it must first be neutralized with a suitable base.
Acylation and Sulfonylation Reactions
Primary amines are readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. The reaction of 2-Bromo-5-ethylaniline with an acylating agent, such as acetyl chloride or benzoyl chloride, in the presence of a base like pyridine or triethylamine, would yield the corresponding N-acylated derivative. This reaction is often used to protect the amine functionality or to introduce an amide group, which can alter the electronic properties of the aromatic ring.
Similarly, sulfonylation of the primary amine can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in the presence of a base. This reaction affords a sulfonamide, a functional group that is prevalent in many pharmaceutical compounds. For instance, the reaction of 2-bromo-5-ethylaniline with a sulfonyl chloride could lead to compounds such as 2-bromo-5-[(4-ethylazepan-1-yl)sulfonyl]aniline. molport.com
Table 2: Acylation and Sulfonylation of Primary Anilines This table provides examples of reagents for the acylation and sulfonylation of primary anilines, applicable to 2-Bromo-5-ethylaniline.
| Reaction | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Acylation | Acetic anhydride | Amide |
| Acylation | Benzoyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |
Alkylation and Arylation Reactions
The primary amine of 2-Bromo-5-ethylaniline can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for the synthesis of secondary and tertiary amines.
N-arylation of 2-Bromo-5-ethylaniline can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of 2-Bromo-5-ethylaniline, the amine group can act as the nucleophile in a reaction with a different aryl halide, leading to the formation of a diarylamine. Conversely, the bromine atom of 2-Bromo-5-ethylaniline can react with another amine in a Buchwald-Hartwig coupling.
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary amino group of 2-Bromo-5-ethylaniline hydrochloride is a versatile functional handle that allows for its conversion into a variety of other substituents through the formation of a diazonium salt. This process, known as diazotization, involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C).
The resulting 2-bromo-5-ethylbenzenediazonium chloride is an intermediate that can undergo a range of nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. These transformations are powerful tools in aromatic chemistry, enabling the introduction of functionalities that are otherwise difficult to install directly.
While specific research detailing the diazotization and subsequent Sandmeyer reactions of 2-Bromo-5-ethylaniline is not extensively documented in publicly available literature, the reactivity can be predicted based on well-established principles for substituted anilines. The presence of the bromo and ethyl substituents on the aromatic ring can influence the stability and reactivity of the diazonium salt intermediate.
Key Transformations via Sandmeyer-type Reactions:
Halogen Exchange: The diazonium group can be replaced by another halogen. For example, reaction with copper(I) chloride or copper(I) bromide would yield 1,2-dibromo-4-ethylbenzene or 1-bromo-2-chloro-4-ethylbenzene, respectively.
Cyanation: Treatment with copper(I) cyanide allows for the introduction of a nitrile group, forming 3-bromo-4-ethylbenzonitrile. This is a particularly useful transformation as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Hydroxylation: The diazonium salt can also be converted to a phenol, 2-Bromo-5-ethylphenol, typically by heating in an aqueous acidic solution, sometimes with the aid of copper(I) oxide.
Another important reaction of the diazonium salt is azo coupling , where it acts as an electrophile and reacts with electron-rich aromatic compounds like phenols or other anilines to form brightly colored azo dyes. For instance, coupling the 2-bromo-5-ethylbenzenediazonium salt with a compound like 2-naphthol would produce a complex azo dye.
The table below summarizes the expected products from Sandmeyer and related reactions starting from 2-Bromo-5-ethylaniline.
| Reagent(s) | Reaction Type | Expected Major Product |
| 1. NaNO₂, HCl, 0-5°C2. CuBr | Sandmeyer Bromination | 1,2-Dibromo-4-ethylbenzene |
| 1. NaNO₂, HCl, 0-5°C2. CuCl | Sandmeyer Chlorination | 1-Bromo-2-chloro-4-ethylbenzene |
| 1. NaNO₂, HCl, 0-5°C2. CuCN | Sandmeyer Cyanation | 3-Bromo-4-ethylbenzonitrile |
| 1. NaNO₂, H₂SO₄, 0-5°C2. H₂O, Δ | Hydroxylation | 2-Bromo-5-ethylphenol |
| 1. NaNO₂, HCl, 0-5°C2. 2-Naphthol, NaOH | Azo Coupling | Azo dye derivative |
Oxidation and Reduction Chemistry of the Aniline Core
The aniline core of this compound is susceptible to both oxidation and reduction, although the latter is less common as the amino group is already in a reduced state. The reactivity is influenced by the electronic effects of the bromo and ethyl substituents.
Oxidation Chemistry:
The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The amino group is highly susceptible to oxidation, which can result in the formation of nitroso, nitro, azoxy, azo compounds, or even polymerization to form polyaniline-like structures.
For 2-Bromo-5-ethylaniline, selective oxidation can be challenging. Strong oxidizing agents may lead to complex mixtures or degradation of the molecule. However, controlled oxidation can, in principle, yield valuable products. For example, oxidation with reagents like trifluoroperacetic acid could potentially convert the amino group to a nitro group, yielding 1-bromo-4-ethyl-2-nitrobenzene. The formation of azoxybenzenes through the condensation of intermediate nitroso and hydroxylamine species is also a common outcome in the oxidation of substituted anilines.
The electrochemical oxidation of aniline and its derivatives has also been studied, often leading to the formation of polymeric films with interesting electronic properties. The specific oxidation potential and products for 2-Bromo-5-ethylaniline would be influenced by its substitution pattern.
Reduction Chemistry:
Since the amino group is the most reduced form of nitrogen attached to an aromatic ring, the "reduction" of the aniline core typically refers to reactions that might affect other parts of the molecule while the amino group remains intact, or reactions where the aromatic ring itself is reduced.
A more relevant transformation in this context is the reductive removal of the bromine atom (hydrodebromination). This can be achieved through catalytic hydrogenation, for example, using a palladium catalyst (like Pd/C) and a hydrogen source (e.g., H₂ gas, formic acid). Such a reaction would convert 2-Bromo-5-ethylaniline into 3-ethylaniline. The conditions for such a reaction would need to be carefully controlled to avoid reduction of the aromatic ring.
The table below outlines potential oxidation and reduction transformations of 2-Bromo-5-ethylaniline.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation | Strong Oxidizing Agent (e.g., CF₃CO₃H) | 1-Bromo-4-ethyl-2-nitrobenzene |
| Oxidation | Mild Oxidizing Agent | Dimerized products (azo/azoxy compounds) |
| Reductive Dehalogenation | Pd/C, H₂ | 3-Ethylaniline |
| Ring Hydrogenation | High pressure H₂, Rh/C or Ru/C | Bromo-ethyl-cyclohexylamine isomers |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Ethylaniline Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 2-Bromo-5-ethylaniline (B3285699) hydrochloride has been found in published literature or spectral databases.
Elucidation of Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shifts
A full analysis would require the acquisition of ¹H and ¹³C NMR spectra. In a hypothetical analysis, the protonation of the aniline (B41778) nitrogen to form the hydrochloride salt would be expected to induce significant downfield shifts for the aromatic protons, particularly those ortho and para to the ammonium (B1175870) group, due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group. Similarly, the carbon atoms in the aromatic ring would be expected to show corresponding shifts in the ¹³C NMR spectrum.
Hypothetical ¹H NMR Data Table for 2-Bromo-5-ethylaniline Hydrochloride
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | --- | d | --- |
| H-4 | --- | dd | --- |
| H-6 | --- | d | --- |
| -CH₂- | --- | q | --- |
| -CH₃ | --- | t | --- |
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | --- |
| C-2 | --- |
| C-3 | --- |
| C-4 | --- |
| C-5 | --- |
| C-6 | --- |
| -CH₂- | --- |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC for complex structures)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks, for instance, confirming the connectivity between the ethyl group protons and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and their directly attached carbon atoms.
Without experimental data, a detailed analysis using these techniques cannot be performed.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
No experimental Infrared (IR) or Raman spectra for this compound are available. The formation of the anilinium ion would lead to characteristic changes in the vibrational spectra compared to the free aniline. Notably, the N-H stretching vibrations of the -NH₃⁺ group would appear as a broad band in the region of 2800-3200 cm⁻¹, which is distinct from the two sharp N-H stretching bands of a primary amine typically seen around 3300-3500 cm⁻¹. Other characteristic bands for the aromatic ring and the C-Br stretch would also be present.
Hypothetical IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-2800 | Broad, Strong | N-H stretch (-NH₃⁺) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1200 | Medium | C-N stretch |
Mass Spectrometry for Molecular Structure Confirmation
While predicted mass spectrometry data is available, no experimental mass spectra for this compound have been located. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the cation (C₈H₁₁BrN⁺). The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (2-Bromo-5-ethylaniline) after the loss of HCl. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in identifying bromine-containing fragments.
Hypothetical Mass Spectrometry Data Table for 2-Bromo-5-ethylaniline
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 201/199 | --- | [M]⁺ |
| 186/184 | --- | [M-CH₃]⁺ |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
A search of crystallographic databases reveals no published crystal structure for this compound. If suitable crystals were obtained, X-ray crystallography would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the anilinium protons and the chloride anion.
Applications of 2 Bromo 5 Ethylaniline Hydrochloride As a Key Synthetic Intermediate
Precursor in the Synthesis of Heterocyclic Compounds
The presence of both an amino group and a bromine atom in an ortho position makes 2-bromo-5-ethylaniline (B3285699) hydrochloride an ideal starting material for the synthesis of various fused heterocyclic compounds. These reactions often involve intramolecular cyclization following an initial intermolecular reaction at either the amino or the bromo position.
One of the most powerful methods for indole (B1671886) synthesis is the Larock indole synthesis , a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. researchgate.netnih.govichem.md While the original conditions were developed for o-iodoanilines, modifications have expanded the scope to include more readily available o-bromoanilines. nih.gov The reaction of 2-bromo-5-ethylaniline with a disubstituted alkyne, under palladium catalysis, would be expected to yield a 2,3,5-trisubstituted indole. The regioselectivity of the alkyne insertion is often controlled by the steric bulk of the alkyne substituents. ub.edu
The Fischer indole synthesis is another classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. numberanalytics.com 2-Bromo-5-ethylaniline can be converted to the corresponding hydrazine (B178648) derivative, which can then undergo the Fischer cyclization to produce 5-bromo-7-ethylindoles.
Furthermore, 2-bromo-5-ethylaniline can serve as a precursor for the synthesis of quinolines . For instance, palladium-catalyzed reactions of o-bromoanilines with allylic alcohols can lead to the formation of substituted quinolines. nih.gov Additionally, the amino group can be used to construct the second ring of the quinoline (B57606) system through reactions with α,β-unsaturated carbonyl compounds. mdpi.com
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netichem.mdorientjchem.orgresearchgate.netorganic-chemistry.org While 2-bromo-5-ethylaniline is not a direct precursor, it can be converted to the corresponding o-phenylenediamine through nucleophilic substitution of the bromine atom with an amino group or its equivalent. This diamine can then be cyclized to form 5-ethyl-substituted benzimidazoles.
| Heterocyclic System | General Synthetic Strategy | Key Reagents | Expected Product |
|---|---|---|---|
| Indole | Larock Indole Synthesis | Disubstituted alkyne, Palladium catalyst | 2,3-Disubstituted-5-ethylindole |
| Indole | Fischer Indole Synthesis | Hydrazine formation, Aldehyde/Ketone | 5-Bromo-7-ethylindole derivative |
| Quinoline | Palladium-catalyzed cyclization | Allylic alcohol, Palladium catalyst | Substituted 5-ethylquinoline |
| Benzimidazole | Condensation reaction | Conversion to diamine, Aldehyde/Carboxylic acid | Substituted 5-ethylbenzimidazole |
Role in the Preparation of Advanced Organic Scaffolds and Fine Chemicals
The reactivity of the bromine atom and the amino group in 2-bromo-5-ethylaniline hydrochloride makes it a key building block for the construction of more complex organic molecules through various cross-coupling reactions. These reactions are fundamental in the synthesis of fine chemicals and advanced organic scaffolds for various applications.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govrsc.orgresearchgate.netnih.gov 2-Bromo-5-ethylaniline can be readily coupled with a variety of aryl or vinyl boronic acids or their esters to produce substituted biphenyls or styrenes, respectively. This reaction is known for its broad substrate scope and functional group tolerance. nih.govnih.gov
The Heck reaction provides another powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed reaction of an aryl halide with an alkene. numberanalytics.comresearchgate.netnih.govmdpi.comwikipedia.org 2-Bromo-5-ethylaniline can react with various alkenes to introduce a vinyl group at the 2-position of the aniline (B41778) ring. The resulting styrenyl anilines are valuable intermediates for further transformations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The bromine atom of 2-bromo-5-ethylaniline can be substituted with a wide range of primary or secondary amines to generate more complex substituted anilines. This reaction is a cornerstone of modern medicinal and materials chemistry. wikipedia.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Substituted 2-amino-4-ethylbiphenyl |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(alkenyl)-5-ethylaniline |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Substituted-2-amino-5-ethylaniline |
Utility in Agrochemical and Material Science Intermediates (e.g., dyes, NLO materials precursors)
The chemical functionalities of this compound also lend themselves to the synthesis of materials with specific properties, such as dyes and precursors for nonlinear optical (NLO) materials.
Azo dyes are a large and important class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.gov They are synthesized through a diazotization reaction followed by a coupling reaction. The primary amino group of 2-bromo-5-ethylaniline can be converted into a diazonium salt using nitrous acid at low temperatures. This reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce a wide variety of azo dyes. chemrevlett.comjusst.orgresearchgate.net The color of the resulting dye is influenced by the electronic properties of the substituents on both aromatic rings. A study on the synthesis of new reactive azo dyes utilized 5-acetyl-2-bromoaniline, a close structural analog, as the diazonium component, which was then coupled with various phenols and heterocyclic compounds. chemrevlett.com
In the field of material science, there is significant interest in organic molecules with nonlinear optical (NLO) properties for applications in optoelectronics and photonics. "Push-pull" chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system, are a common design for NLO materials. Substituted anilines often serve as the electron-donating component in these systems. 2-Bromo-5-ethylaniline can be elaborated into such a push-pull system. For example, the bromine atom could be used in a cross-coupling reaction to introduce a π-conjugated bridge, which is then functionalized with a strong electron-accepting group.
Derivatization for Probe Molecules in Chemical Research (e.g., as part of chemical tags for non-biological research applications)
While specific examples for this compound are not prevalent in the literature, the general reactivity of anilines and aryl bromides allows for their derivatization into probe molecules for various research applications. researchgate.netacs.org Chemical tags are often used to label molecules of interest to facilitate their detection, isolation, or to study their interactions.
The amino group of 2-bromo-5-ethylaniline can be readily functionalized with a variety of chemical entities. For instance, it can be acylated with a molecule containing a reporter group, such as a fluorophore or a biotin (B1667282) tag. Alternatively, the bromine atom can be utilized in cross-coupling reactions to attach a handle for further functionalization.
For example, in combinatorial chemistry, a library of compounds can be synthesized from a common scaffold. This compound could serve as such a scaffold, where the amino group and the bromine atom are sequentially or orthogonally functionalized to generate a diverse set of molecules for screening in various assays. The functionalization of anilines through C-H and C-N bond activation is an active area of research with potential applications in creating tagged molecules. uantwerpen.be
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Challenges
The primary academic contribution of compounds like 2-bromo-5-ethylaniline (B3285699) hydrochloride lies in their function as versatile chemical intermediates. Bromoanilines, as a class, are highly valued building blocks in the synthesis of a wide array of more complex organic molecules. The presence of both an amino group and a bromine atom on the aniline (B41778) ring allows for a variety of chemical transformations. The amino group can be readily acylated, alkylated, or diazotized, while the carbon-bromine bond is amenable to participation in various cross-coupling reactions.
A significant challenge in the study and application of specifically 2-bromo-5-ethylaniline hydrochloride is the limited availability of dedicated research. Much of the existing information pertains to bromoanilines in general, making it necessary to infer the specific properties and reactivity of this particular isomer and its salt form. Further research is needed to fully elucidate its unique chemical behavior and to develop optimized synthetic protocols.
Emerging Avenues for Synthetic and Mechanistic Exploration
The synthesis of substituted anilines is a well-established field, with several general methods applicable to the preparation of 2-bromo-5-ethylaniline. A common route involves the selective reduction of a corresponding nitroaromatic precursor. Alternatively, direct bromination of an appropriately substituted aniline can be employed, often requiring the use of a protecting group for the amine to control the regioselectivity of the bromination process. The formation of the hydrochloride salt is typically achieved by treating the free aniline with hydrochloric acid.
Mechanistic exploration of reactions involving this compound would likely focus on the interplay between the electronic effects of the bromo and ethyl substituents on the reactivity of the aniline ring and the amino group. For instance, in nucleophilic aromatic substitution reactions, the positions of these groups would influence the rate and regioselectivity of the reaction. Studies on the kinetics and intermediates of such reactions would provide valuable insights into its chemical behavior.
Potential for Novel Chemical Transformations and Applications
The bifunctional nature of this compound opens up possibilities for a range of novel chemical transformations. The bromine atom serves as a handle for introducing new functional groups through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Potential Cross-Coupling Reactions Involving 2-Bromo-5-ethylaniline
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Synthesis of biaryls and complex organic scaffolds |
| Heck-Mizoroki Coupling | Alkenes | C-C | Formation of substituted styrenes |
| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of diarylamines and related structures |
| Sonogashira Coupling | Terminal alkynes | C-C | Preparation of arylalkynes |
These transformations are fundamental in the construction of molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The specific substitution pattern of 2-bromo-5-ethylaniline could lead to the synthesis of novel compounds with unique biological or material properties.
Integration with Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly important in chemical synthesis. For the production and use of this compound, several sustainable practices can be considered. The development of catalytic and solvent-free or aqueous-based synthetic methods would reduce the environmental impact of its preparation. For instance, utilizing catalytic hydrogenation for the reduction of the nitro precursor is a greener alternative to stoichiometric reducing agents.
Furthermore, designing synthetic routes that maximize atom economy and minimize waste generation is a key aspect of sustainable chemistry. The use of this compound as a building block in convergent synthesis strategies, where complex molecules are assembled from smaller fragments, can contribute to more efficient and sustainable chemical processes. As research in green chemistry advances, it is expected that more environmentally benign methods for the synthesis and application of such compounds will be developed.
Q & A
Q. What are the recommended safety protocols for handling 2-Bromo-5-ethylaniline hydrochloride in laboratory settings?
- Methodological Answer: When handling brominated aromatic amines like this compound, use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact . Conduct work in a fume hood to prevent inhalation. In case of exposure, immediately rinse skin with soap/water and seek medical attention. For spills, neutralize with inert absorbents and dispose of as hazardous waste. Always review Safety Data Sheets (SDS) for compound-specific hazards .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Methodological Answer: A common route involves bromination of 5-ethylaniline using reagents like N-bromosuccinimide (NBS) in acidic media (e.g., HBr or HCl). Key conditions include:
- Temperature: 0–5°C to control exothermic reactions.
- Solvent: Dichloromethane or acetic acid for solubility.
- Stoichiometry: Maintain a 1:1 molar ratio of NBS to substrate to minimize di-brominated byproducts.
Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether. Confirm purity via HPLC (≥95%) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Use deuterated DMSO or CDCl₃. The aromatic protons adjacent to bromine (C-2) show deshielding (δ ~7.5–8.0 ppm), while the ethyl group protons resonate at δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂).
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 238.51 (C₈H₁₁BrClN⁺) .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?
- Methodological Answer: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR: Identify dynamic equilibria (e.g., keto-enol tautomers) by analyzing spectra at 25°C vs. −40°C.
- COSY/HMBC: Correlate coupling patterns to confirm substituent positions.
- Control Experiments: Compare with pure solvent blanks and reference compounds .
Q. What are the challenges in optimizing reaction yields for brominated aniline derivatives under varying pH conditions?
- Methodological Answer:
- Acidic Conditions (pH <3): Enhance electrophilic bromination but risk protonating the amine, reducing reactivity. Use HBr/HCl mixtures to balance acidity and solubility.
- Basic Conditions (pH >10): May deprotonate the amine, accelerating side reactions (e.g., oxidation). Add NaHCO₃ to buffer pH ~7–8 for controlled bromination.
- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1). Typical yields range 60–75%; recrystallize from ethanol/water to improve purity .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 60% acetonitrile/40% 0.1% trifluoroacetic acid. Retention time should match a certified reference standard.
- Karl Fischer Titration: Ensure water content <0.5% to prevent hydrolysis.
- Chiral Purity: If applicable, employ chiral columns (e.g., Chiralpak IA) to detect enantiomeric impurities .
Data Contradiction Analysis
Q. How should researchers address conflicting data in synthetic routes or spectroscopic assignments?
- Methodological Answer:
- Reproducibility Checks: Repeat experiments under identical conditions (solvent, temperature, reagent batches).
- Cross-Validation: Compare results with alternative techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation).
- Literature Benchmarking: Align findings with prior studies on analogous compounds (e.g., 4-Bromo-2-ethylaniline, CAS 45762-41-2) to identify systemic errors .
Molecular Characterization Table
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁BrClN | |
| Molecular Weight | 238.51 g/mol | |
| Recommended HPLC Purity | ≥95% | |
| Key NMR Shifts (¹H) | δ 7.5–8.0 (Ar-H), δ 1.2–1.4 (CH₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
